N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide is a synthetic organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide typically involves the condensation of 5-nitro-2-furaldehyde with 2-phenylcyclopropanecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of N’-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an antimicrobial agent in the treatment of infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide involves the interaction of its nitrofuran moiety with cellular components. The nitro group can undergo reduction within microbial cells to form reactive intermediates that can damage DNA, proteins, and other essential biomolecules. This leads to the inhibition of microbial growth and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Nifuroxime: Another nitrofuran derivative with similar antimicrobial properties.
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
N’-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide is unique due to its cyclopropane ring, which imparts additional chemical stability and reactivity compared to other nitrofuran derivatives. This structural feature may enhance its biological activity and broaden its range of applications.
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-15(13-8-12(13)10-4-2-1-3-5-10)17-16-9-11-6-7-14(22-11)18(20)21/h1-7,9,12-13H,8H2,(H,17,19)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWZDJURMNEOIO-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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